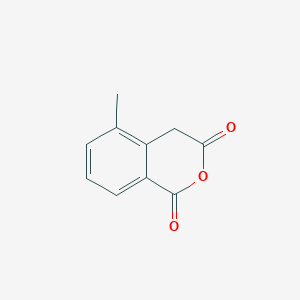

5-Methylisochroman-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-methyl-4H-isochromene-1,3-dione |

InChI |

InChI=1S/C10H8O3/c1-6-3-2-4-7-8(6)5-9(11)13-10(7)12/h2-4H,5H2,1H3 |

InChI Key |

WLNCTDMMBYZQDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(=O)OC(=O)C2=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylisochroman 1,3 Dione and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing the isochroman-1,3-dione core have long relied on fundamental organic reactions, primarily cyclization and condensation, which are foundational to the construction of complex cyclic molecules.

Cyclization Reactions in Isochroman-1,3-dione Formation

The formation of the isochroman-1,3-dione ring system is frequently achieved through the cyclization of appropriately substituted precursors. A primary and well-established method involves the use of homophthalic anhydride (B1165640) and its derivatives. For the synthesis of 5-Methylisochroman-1,3-dione, the logical starting material would be 3-methyl-homophthalic anhydride.

The general mechanism involves an intramolecular reaction where a nucleophilic group attacks a carbonyl group, leading to ring closure. For instance, the reaction of a homophthalic anhydride with an aldehyde, known as the Pinder reaction, proceeds through initial condensation followed by a ring-closing step to form the lactone ring of the isochroman-1-one (B1199216) structure. mdpi.com Similar intramolecular cyclization strategies are employed in the synthesis of various pyran-type heterocycles. researchgate.net The Oxa-Pictet-Spengler cyclization, for example, reacts a 2-arylethanol derivative with an aldehyde or ketone to form the isochroman (B46142) skeleton. researchgate.net

Condensation Reactions in Dione (B5365651) Synthesis

Condensation reactions are pivotal in the synthesis of 1,3-dione systems. These reactions typically involve the formation of carbon-carbon bonds through the reaction of enolates with carbonyl compounds. The Knoevenagel condensation, for example, involves the reaction of an active methylene (B1212753) compound (like a 1,3-dione) with an aldehyde or ketone. nih.gov

A classic example that illustrates the principles applicable to dione synthesis is the preparation of 5,5-dimethylcyclohexane-1,3-dione (B117516) (Dimedone). studycorgi.comorgsyn.org This synthesis involves a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Dieckmann condensation (an aldol-type reaction), hydrolysis, and decarboxylation. studycorgi.com This multi-step sequence highlights the power of condensation chemistry in building cyclic dione frameworks.

Similarly, the Pinder reaction can be viewed as a condensation between an enolizable anhydride and an aldehyde, which ultimately yields 3,4-disubstituted isochroman-1-ones. mdpi.com Multicomponent condensation reactions have also been developed to synthesize complex dione derivatives, such as dibenzo[a,i]xanthene-diones, by reacting aldehydes with 2-hydroxynaphthalene-1,4-dione and a naphthol derivative. researchgate.net

| Reaction Type | Key Reactants | Product Type | Reference |

| Michael Addition/Aldol (B89426) Condensation | Diethyl malonate, Mesityl oxide | Cyclic 1,3-dione | studycorgi.com |

| Knoevenagel Condensation | Indane-1,3-dione, Aldehydes | 2-Arylidene-indan-1,3-diones | nih.gov |

| Pinder Reaction | Homophthalic anhydride, Aldehydes | Isochroman-1-ones | mdpi.com |

| Multicomponent Condensation | Aldehydes, 2-hydroxy-1,4-naphthoquinone, Naphthols | Dibenzo[a,i]xanthene-diones | researchgate.net |

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry has introduced sophisticated catalytic systems to improve the synthesis of isochroman-1,3-diones and related structures, offering advantages in yield, selectivity, and environmental impact.

Catalytic Approaches to Isochroman-1,3-diones

Catalysis, using either small organic molecules or metal complexes, provides powerful tools for constructing the isochroman scaffold with high precision.

Organocatalysis in Dione Synthesis

Organocatalysis has emerged as a key strategy for the asymmetric synthesis of chiral molecules without the need for metal catalysts. In the context of dione synthesis, organocatalysts can facilitate enantioselective reactions to create stereogenic centers with high control.

For instance, the first asymmetric version of the Pinder reaction was developed using a squaramide organocatalyst derived from quinine. mdpi.com This catalyst enabled the reaction between homophthalic anhydrides and various aldehydes to produce isochroman-1-one products in high yields and excellent enantioselectivity. mdpi.com The mechanism often involves the catalyst activating both the nucleophile (the anhydride) and the electrophile (the aldehyde) through hydrogen bonding. mdpi.com Other organocatalytic approaches have been used to synthesize substituted isochromans via intramolecular oxa-Michael reactions, demonstrating the versatility of this strategy. acs.orgdokumen.pub These methods provide access to complex, optically active heterocycles that are valuable in medicinal chemistry. researchgate.net

| Catalyst Type | Reaction | Key Feature | Reference |

| Quinine-derived squaramide | Asymmetric Pinder Reaction | High enantioselectivity (90–99% ee) | mdpi.com |

| Bifunctional tertiary aminourea | Alkylative Desymmetrization | Creates remote quaternary stereocenter | acs.org |

| Tetrazole analogue of proline | Asymmetric Mannich Reaction | Synthesis of 4-amino-isochromanones | researchgate.net |

Metal-Catalyzed Reactions for Isochroman Scaffolds

Transition metal catalysis offers a broad spectrum of reactions for the synthesis of isochroman frameworks and other heterocycles. Palladium, rhodium, and gold catalysts are frequently employed for their ability to mediate complex bond-forming cascades.

Palladium catalysis is particularly prominent. For example, isocoumarins (related to isochroman-1,3-diones) can be synthesized via the coupling of o-iodobenzoic acid with terminal alkynes using a Pd/C catalyst system. acs.org Palladium-catalyzed carbonylative double cyclization reactions have also been developed to construct fused heterocyclic systems containing dione functionalities. mdpi.com Furthermore, palladium-catalyzed migratory allylic C(sp3)-H functionalization allows for the allylation of 1,3-diones with high efficiency and enantioselectivity. scispace.comnih.gov

Other metals are also effective. Rhodium complexes are used in [2+2+2] cycloaddition reactions to build the aromatic portion of the isochroman system from alkyne precursors. researchgate.net Gold catalysts have been shown to mediate the annulation of diynes with styrenes to form complex fused systems. mdpi.com These metal-catalyzed methods are powerful tools for creating molecular diversity and accessing complex scaffolds from simpler starting materials.

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium (Pd/C) | Coupling/Cyclization | o-Iodobenzoic acid, Terminal alkynes | 3-Substituted Isocoumarins | acs.org |

| Palladium | Carbonylative Double Cyclization | N-(2-bromophenyl)-2-(2-iodophenyl)acetamides | Isochromeno[3,4-b]quinoline-diones | mdpi.com |

| Rhodium | [2+2+2] Cycloaddition | Sugar-derived diynes | Tricyclic isochroman systems | researchgate.net |

| Gold | [4+3] Annulation | Diynes, Styrenes | Fused aromatic systems | mdpi.com |

Multicomponent Reactions (MCRs) for Isochroman-1,3-dione Derivatives

While a specific MCR for this compound is not prominently detailed, MCRs have been successfully developed for closely related isochroman-1,4-dione (B1610725) derivatives. rsc.orgsemanticscholar.org A notable example involves a three-component reaction between ninhydrin, a secondary amine, and an N-methyl-C-phenyl nitrone. rsc.orgsemanticscholar.org In this process, the nitrone functions as an oxygen atom donor to facilitate the formation of the 3,3-disubstituted isochroman-1,4-dione core, while generating an imine as a side product. rsc.org This method demonstrates the potential of MCRs to rapidly construct the isochromanone skeleton from simple precursors. rsc.orgsemanticscholar.org The operational simplicity and efficiency of such reactions make them an attractive strategy for generating libraries of complex heterocyclic compounds. semanticscholar.org

Green Chemistry Principles in Isochroman-1,3-dione Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comcore.ac.uk Its twelve principles provide a framework for creating more sustainable synthetic routes, focusing on aspects like waste prevention, atom economy, catalysis, and the use of safer solvents and renewable feedstocks. acs.org

Several of the synthetic strategies for isochromans align with green chemistry principles:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Methods employing biocatalysts (enzymes, whole cells), rhodium complexes, or organocatalysts for isochroman synthesis adhere to this principle by enabling reactions with high efficiency and selectivity, often under mild conditions. researchgate.netrsc.orgresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org MCRs are inherently atom-economical as they combine multiple reactants into a single product in one step, minimizing waste. preprints.org

Reducing Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org Biocatalytic methods are particularly effective in this regard, as the high specificity of enzymes can target a single site on a complex molecule, often obviating the need for protection and deprotection steps. acs.org

Safer Solvents and Conditions: The use of hazardous solvents should be minimized. acs.org Biocatalytic transformations are often performed in aqueous media. researchgate.net Furthermore, solvent-free reactions or those using greener solvents like ionic liquids represent more sustainable alternatives. researchgate.netbeilstein-journals.org

By integrating biocatalysis, MCRs, and efficient metal or organocatalysis, the synthesis of this compound and its derivatives can be approached in a manner that is not only chemically efficient but also environmentally responsible. rroij.com

Stereoselective Synthesis of this compound Stereoisomers

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. For isochroman derivatives, which can possess several chiral centers, achieving high diastereoselectivity is crucial for isolating a single desired stereoisomer.

Several methods have been reported for the diastereoselective synthesis of substituted isochromans.

Chemoenzymatic Synthesis: A highly diastereoselective route to 1-aryl-3-methylisochroman derivatives uses an initial biocatalytic reduction to set the stereochemistry at the C3 position, followed by an oxa-Pictet–Spengler cyclization. This sequence overwhelmingly favors the formation of the syn diastereomer, with diastereomeric ratios (dr) reported as high as 99:1. researchgate.net

Metal-Catalyzed C-H Insertion: The use of rhodium catalysts, such as Rh₂(R-PTAD)₄, for intramolecular C-H insertion of donor/donor carbenes has proven effective in synthesizing isochroman substrates with excellent diastereoselectivity. rsc.orgresearchgate.net This method allows for the creation of tri-substituted isochromans with precise control over the relative stereochemistry. researchgate.net

Lewis Acid Catalysis: Lewis acids can mediate tandem reactions to form the isochroman core. For instance, the synthesis of the natural product (+)-monocerin involved a Lewis acid-catalyzed tandem allylation and Friedel-Crafts alkylation. nih.gov This approach yielded the isochroman products as a mixture of diastereomers, with ratios dependent on the specific Lewis acid and reaction conditions. nih.gov

Table 2: Diastereoselective Methods in Isochroman Synthesis

| Method | Catalyst / Reagent | Product | Diastereomeric Ratio (dr) | Citations |

|---|---|---|---|---|

| Chemoenzymatic Synthesis | Alcohol Dehydrogenase / Acid | syn-1-Aryl-3-methylisochroman | Up to 99:1 | researchgate.net |

| Lewis Acid Catalysis | SnBr₄ | Substituted Isochroman | 4:1 to 3.2:1 | nih.gov |

| Brønsted Acid Catalysis | Tf₂NH / Et₃SiH | cis-1,3-Disubstituted Isoindolines | Up to 99:1 | rsc.org |

Enantioselective Approaches in Isochroman Synthesis

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is achieved by using chiral catalysts, reagents, or auxiliaries to guide the reaction pathway.

Key enantioselective strategies for the isochroman framework include:

Organocatalysis: Chiral bifunctional organocatalysts have been used to effect an enantioselective intramolecular oxa-Michael reaction, providing a practical route to enantioenriched 1- and 3-substituted isochromans. acs.org Similarly, quinidine, a chiral amine catalyst, has been used to initiate a domino reaction sequence to generate highly functionalized isochromans as single diastereomers with high enantioselectivity. researchgate.net

Chiral Metal Catalysis: Dirhodium catalysts featuring chiral ligands, such as Rh₂(R-PTAD)₄, are highly effective for the enantioselective C–H insertion of carbenes to form isochroman rings with excellent yields and enantioselectivity. rsc.orgresearchgate.net

Biocatalysis: As mentioned previously, the use of enantiocomplementary alcohol dehydrogenases allows for the synthesis of either the (R) or (S) enantiomer of a key alcohol precursor, which is then cyclized to yield enantiomerically pure 1-aryl-3-methylisochroman derivatives with >99% ee. researchgate.net

Substrate-Controlled Synthesis: An alternative approach involves starting with an enantiomerically pure building block. The enantioselective total synthesis of (+)-monocerin, a dihydroisocoumarin, utilized a Sharpless asymmetric dihydroxylation to establish a key stereocenter early in the synthesis, which then directed the stereochemical outcome of subsequent transformations. nih.gov

Table 3: Enantioselective Strategies for Isochroman Synthesis

| Strategy | Catalyst / Key Step | Product Class | Selectivity Outcome | Citations |

|---|---|---|---|---|

| Organocatalysis | Chiral Bifunctional Organocatalyst | 1- and 3-Substituted Isochromans | Enantioriched products | acs.org |

| Organocatalysis | Quinidine | Functionalized Isochromans | High enantio- and diastereoselectivity | researchgate.net |

| Metal Catalysis | Rh₂(R-PTAD)₄ | Substituted Isochromans | Excellent enantioselectivity | rsc.orgresearchgate.net |

| Biocatalysis | Alcohol Dehydrogenase (ADH) | syn-1-Aryl-3-methylisochroman | >99% ee | researchgate.net |

Chemical Transformations and Reactivity Profiles of 5 Methylisochroman 1,3 Dione

Reactions Involving the 1,3-Dicarbonyl Moiety

The 1,3-dicarbonyl group is the primary site of reactivity in 5-Methylisochroman-1,3-dione. The presence of two carbonyl groups flanking a methylene (B1212753) unit imparts significant acidity to the α-protons and renders the carbonyl carbons susceptible to nucleophilic attack.

The methylene protons adjacent to the two carbonyl groups in 1,3-dicarbonyl compounds are significantly more acidic than those in simple ketones. masterorganicchemistry.comucsb.edu This increased acidity allows for the facile formation of a resonance-stabilized enolate ion upon treatment with a suitable base. masterorganicchemistry.combham.ac.uk For this compound, deprotonation at the C4 position yields a nucleophilic enolate.

This enolate is a powerful intermediate for carbon-carbon bond formation. youtube.com It can participate in SN2 reactions with alkyl halides, a process known as alkylation. masterorganicchemistry.comyoutube.com This reaction introduces an alkyl substituent at the C4 position, alpha to both carbonyl groups. The choice of base is crucial; weaker alkoxide bases can be sufficient for deprotonation due to the enhanced acidity of the 1,3-dicarbonyl system. mnstate.edu However, to ensure complete and irreversible enolate formation and prevent side reactions, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed. mnstate.edu The reaction is generally restricted to primary or methyl halides to avoid competing E2 elimination reactions. youtube.com

Table 1: Representative Alkylation of 1,3-Dicarbonyl Systems

| Reactant | Base | Electrophile (R-X) | Expected Product |

|---|---|---|---|

| This compound | Sodium Ethoxide | Methyl Iodide | 4,5-Dimethylisochroman-1,3-dione |

The electrophilic nature of the carbonyl carbons in the anhydride (B1165640) ring makes them susceptible to attack by various nucleophiles. libretexts.org This typically results in the ring-opening of the anhydride. For instance, reaction with alcohols (alcoholysis) in the presence of a base like pyridine (B92270) yields an ester and a carboxylic acid. libretexts.org Similarly, aminolysis with ammonia (B1221849) or primary/secondary amines affords an amide and a carboxylate. libretexts.org

A particularly significant transformation for homophthalic anhydrides is the Castagnoli–Cushman reaction (CCR). nih.gov This is a condensation reaction between the anhydride and an imine, which serves as the nucleophile. nih.govacs.org The reaction proceeds via the enolizable anhydride to form substituted tetrahydroisoquinolones. nih.govnih.gov This powerful reaction allows for the convergent synthesis of complex heterocyclic structures. acs.org The reaction of this compound with various imines is expected to produce 4-carboxy-tetrahydroisoquinolones bearing a methyl group on the benzo portion of the ring system. mdpi.com

Like other 1,3-dicarbonyl compounds, this compound is subject to keto-enol tautomerism, an equilibrium between the diketo form and the enol form. libretexts.orgresearchgate.net For many 1,3-dicarbonyls, the enol tautomer is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it a major component of the equilibrium mixture. libretexts.orglibretexts.org The solvent can play a significant role in the position of this equilibrium. missouri.edu

The enolate derived from this compound is an ambident nucleophile, meaning it possesses two nucleophilic sites: the α-carbon and the enolate oxygen. bham.ac.uk Consequently, it exhibits dual reactivity. Reaction with an electrophile can occur at the carbon (C-alkylation) to form a new C-C bond, or at the oxygen (O-alkylation) to form an enol derivative. youtube.com In most alkylation reactions with alkyl halides, C-alkylation is the predominant pathway, leading to α-substituted carbonyl compounds. masterorganicchemistry.comyoutube.com The choice of reaction conditions, including the counter-ion and solvent, can sometimes be used to influence the C/O alkylation ratio.

Transformations of the Isochroman (B46142) Ring System

Beyond the reactivity of the dicarbonyl moiety, the aromatic ring and its methyl substituent offer sites for further chemical modification.

The methyl group attached to the aromatic nucleus of this compound can be oxidized. Cerium(IV) salts, such as ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN), are effective reagents for the selective side-chain oxidation of methyl groups on aromatic rings to yield the corresponding aldehydes. thieme-connect.de This method is particularly effective for polymethylated arenes, where often only one methyl group is oxidized. thieme-connect.de Other metal-based reagents, like those containing chromium or manganese, are also widely used for the oxidation of benzylic positions. vanderbilt.edu Applying such conditions to this compound would be expected to convert the 5-methyl group into a 5-formyl group, providing a handle for further synthetic elaboration.

Modern synthetic chemistry has increasingly utilized transition-metal-catalyzed C-H bond activation to functionalize otherwise inert C-H bonds. univ-rennes.fr For isochroman and related systems, palladium and ruthenium catalysts have been employed for various transformations. univ-rennes.frnih.gov Palladium(II)-catalyzed allylic C-H oxidation, for example, allows for the synthesis of isochroman motifs from terminal olefin precursors. nih.govacs.org These strategies often involve a directing group to guide the metal catalyst to a specific C-H bond for selective functionalization. acs.org While much of the research has focused on the C1 position of the simpler isochroman ring, these principles could potentially be adapted for the functionalization of the aromatic C-H bonds of this compound, provided the electronic effects of the anhydride and methyl groups are considered.

Table 2: Potential C-H Activation Reactions

| Substrate Class | Catalyst | Reactant | Expected Transformation |

|---|---|---|---|

| Substituted Isochromans | Ruthenium(II) Complex | Alkyne | Oxidative annulation nih.gov |

Ring-Opening Reactions and Rearrangements

The reactivity of this compound is significantly influenced by the strained anhydride ring. This functional group is susceptible to nucleophilic attack, leading to a variety of ring-opened products. The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, followed by the cleavage of the acyl-oxygen bond, which alleviates the ring strain.

Common ring-opening reactions are initiated by hydrolysis or alcoholysis. The presence of water leads to the formation of 2-(carboxymethyl)-4-methylbenzoic acid. Similarly, reaction with alcohols affords the corresponding monoester derivatives. The reaction is typically catalyzed by either acid or base. Basic catalysis enhances the nucleophilicity of the attacking species, while acidic conditions activate the carbonyl group of the anhydride. Other nucleophiles, such as amines and organometallic reagents, can also be employed to generate a diverse array of derivatives, including amides and ketones.

The general scheme for the nucleophilic ring-opening of this compound is presented below:

Scheme 1: General Nucleophilic Ring-Opening of this compound

A summary of typical nucleophiles and the resulting products is provided in the interactive table below.

| Nucleophile (Nu-H) | Product | Functional Group Formed |

| Water (H₂O) | 2-(Carboxymethyl)-4-methylbenzoic acid | Dicarboxylic acid |

| Alcohol (R-OH) | 2-((Alkoxycarbonyl)methyl)-4-methylbenzoic acid | Carboxylic acid and Ester |

| Amine (R-NH₂) | 2-(2-(Alkylamino)-2-oxoethyl)-4-methylbenzoic acid | Carboxylic acid and Amide |

Rearrangement reactions involving the core isochroman-1,3-dione skeleton are not commonly reported in the literature. The stability of the aromatic ring and the anhydride moiety generally precludes facile skeletal rearrangements under typical reaction conditions. However, derivatives obtained from ring-opening reactions can undergo subsequent transformations and rearrangements. For instance, the dicarboxylic acid product of hydrolysis could be subject to reactions that proceed via rearrangement pathways, although this is a feature of the derivative's chemistry rather than the starting anhydride itself.

Functionalization and Derivatization Strategies

Further diversification of the this compound scaffold can be achieved through functionalization of the aromatic ring or the benzylic methyl group, as well as by constructing more complex molecular architectures such as fused and spirocyclic systems.

Electrophilic Substitution on the Aromatic Moiety

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the directing effects of the existing substituents: the methyl group and the anhydride moiety. The methyl group is an activating, ortho-, para-directing group, while the anhydride ring, through its connection to the aromatic ring via a methylene group and an oxygen atom, exerts a more complex influence but is generally considered deactivating. The interplay of these electronic effects determines the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The conditions for these reactions must be carefully controlled to avoid undesired side reactions, such as oxidation of the methyl group or reaction with the anhydride functionality.

The table below outlines the predicted major products for common EAS reactions on this compound, based on the directing effects of the substituents.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Methyl-6-nitroisochroman-1,3-dione and 5-Methyl-8-nitroisochroman-1,3-dione |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-methylisochroman-1,3-dione and 8-Bromo-5-methylisochroman-1,3-dione |

| Sulfonation | SO₃, H₂SO₄ | 5-Methyl-1,3-dioxo-1,3-dihydroisochroman-6-sulfonic acid |

Modifications at the Methyl Group and Other Aliphatic Positions

The methyl group at the C5 position, being benzylic, is a prime site for functionalization. It can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS), to introduce a halogen atom, which can then be displaced by a variety of nucleophiles to introduce new functional groups. Oxidation of the methyl group, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to the corresponding carboxylic acid, yielding isochroman-1,3-dione-5-carboxylic acid.

Furthermore, the benzylic protons of the methyl group exhibit a degree of acidity and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles, such as aldehydes or alkyl halides, in condensation or alkylation reactions, respectively. These transformations allow for the extension of the carbon chain at the C5 position.

| Reaction Type | Typical Reagents | Product Type |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | 5-(Bromomethyl)isochroman-1,3-dione |

| Oxidation | KMnO₄ or H₂CrO₄ | Isochroman-1,3-dione-5-carboxylic acid |

| Condensation | Aldehyde (R-CHO), base | 5-(2-Hydroxyalkyl)isochroman-1,3-dione derivative |

Formation of Fused and Spirocyclic Systems

This compound and its parent compound, homophthalic anhydride, are valuable precursors for the synthesis of more complex heterocyclic systems. The anhydride functionality can participate in reactions that lead to the formation of new rings. For instance, intramolecular Friedel-Crafts acylation of the ring-opened dicarboxylic acid derivative can lead to the formation of a new six-membered ring, resulting in a polycyclic aromatic system. wikipedia.orgmasterorganicchemistry.comnih.govyoutube.comnih.gov

Homophthalic anhydrides have been extensively used in the synthesis of nitrogen-containing heterocycles. researchgate.net For example, they can react with imines in a Castagnoli-Cushman reaction to yield substituted tetrahydroisoquinolones. researchgate.net These reactions demonstrate the potential of this compound to serve as a building block for polycyclic frameworks.

The synthesis of spirocyclic compounds from this compound is also conceivable. This could be achieved through reactions with bifunctional reagents that can react with both carbonyl groups of the anhydride or its derivatives. For example, condensation with reagents containing two nucleophilic sites could lead to the formation of a new ring spiro-fused at the C4 position of the isochroman system. The development of cascade reactions involving Michael additions and aldol (B89426) condensations has also proven to be a powerful strategy for constructing spiro compounds from various precursors. rsc.orgbeilstein-journals.orgbeilstein-journals.org

Reaction Mechanisms and Kinetic Investigations

Elucidation of Reaction Pathways

The transformation of 5-Methylisochroman-1,3-dione involves intricate pathways that are often guided by catalysts. Mechanistic studies are crucial for identifying the sequence of bond-breaking and bond-forming events, as well as the transient species that govern the reaction's outcome.

Catalysts provide alternative reaction pathways with lower activation energy, and their role in the reactions of isochroman (B46142) derivatives is a subject of detailed study. Various catalytic systems have been employed to synthesize and functionalize related heterocyclic diones.

Acid catalysts, such as Brønsted or Lewis acids, are commonly used. For instance, in the Oxa-Pictet-Spengler reaction, which forms the isochroman ring, acid catalysis is proposed to proceed via the in situ liberation of triflic acid from metal triflates. researchgate.net Boric acid has also been used as a mild, environmentally friendly catalyst for one-pot reactions involving similar 1,3-dione structures, promoting the reaction under solvent-free conditions. sioc-journal.cn

Organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), has emerged as a powerful tool. In reactions involving related diones, NHCs can generate key intermediates like acyl azoliums, which then participate in annulation reactions to form complex heterocyclic systems. researchgate.net The choice of catalyst can be critical; in some copper-catalyzed reactions, indane-1,3-dione, a structural analog, was found to act as a crucial ligand, significantly enhancing the reaction yield, although its precise role as a monodentate ligand remained to be fully clarified. nih.gov

The table below summarizes various catalysts used in reactions involving structures analogous to this compound.

| Catalyst Type | Example | Proposed Role in Mechanism |

| Lewis/Brønsted Acid | Bismuth Triflate (Bi(OTf)₃), Boric Acid (B(OH)₃) | Activation of carbonyl groups, catalysis of cyclization and condensation reactions. researchgate.netsioc-journal.cn |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs), (S)-Proline | Formation of reactive intermediates like acyl azoliums or enamines to facilitate asymmetric synthesis and annulation. researchgate.netorgsyn.org |

| Heterogeneous Catalyst | Zeolites, Iron Oxides (Fe₂O₃) | Provide active sites for reactions, facilitate catalyst recovery and reuse, and can offer high stability and selectivity. researchgate.netmdpi.com |

| Photoredox Catalyst | Iridium Photosensitizers | Generation of radical intermediates via single-electron transfer upon visible light irradiation, enabling novel transformations. rsc.orgnobelprize.org |

These studies on related compounds suggest that the reactivity of this compound can be effectively steered by a diverse range of catalysts, each operating through distinct mechanistic pathways.

The progression of a chemical reaction is dictated by the formation of transient intermediates and the crossing of energy barriers known as transition states. Identifying these species is key to a complete mechanistic understanding. mt.com

In catalyzed reactions of cyclic diones, several types of intermediates have been identified or proposed. In acid-catalyzed cyclizations, an oxocarbenium ion is often a key intermediate formed prior to ring closure. nih.gov In organocatalytic cycles, nucleophilic enamine intermediates or electrophilic iminium ions are central to the activation of substrates. nobelprize.orgethz.ch For example, the condensation of a prolinol ether catalyst with an aldehyde can generate an enamine, which is the reactive nucleophile in subsequent bond-forming steps. ethz.ch

The transition state represents the highest energy point along the reaction coordinate. Its structure determines the reaction's stereochemistry and is influenced by steric and electronic factors. For instance, in 1,3-dipolar cycloadditions involving related systems, the approach of the reactants can occur via endo or exo transition states, leading to different stereoisomeric products. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used to model the geometry and energy of these transition states, providing insights that are difficult to obtain experimentally. ethz.chnih.gov The stability of a transition state can be influenced by factors such as the conformation of the catalyst-substrate complex and the presence of stabilizing interactions like hydrogen bonding. ethz.ch

Kinetic Analysis of Isochroman-1,3-dione Reactions

Kinetic analysis provides quantitative data on reaction rates, offering powerful evidence for proposed mechanisms. By studying how reaction rates change with concentration, temperature, and isotopic substitution, a deeper understanding of the reaction dynamics can be achieved.

A common method for determining the reaction order is the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. By observing the effect on the initial reaction rate, the order with respect to that reactant can be determined. libretexts.org

Consider a hypothetical reaction of this compound (A) with a reagent (B).

A + B → Products

The rate law would be: Rate = k[A]ˣ[B]ʸ

The following table illustrates how experimental data could be used to determine the reaction orders x and y.

| Experiment | Initial [A] (M) | Initial [B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and providing details about the transition state. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (kₗ) to the rate constant with a heavy isotope (kₕ) (KIE = kₗ/kₕ). wikipedia.org

Intermolecular KIE studies involve comparing the reaction rates of two separate, isotopically labeled substrates under identical conditions. nih.gov For example, the rate of reaction of this compound could be compared with that of its deuterated analog. A significant primary KIE (typically > 2) is observed when a bond to the isotope is broken in the rate-determining step. nih.gov

The magnitude of the KIE can provide detailed information. For example, in DDQ-mediated oxidations of benzylic ethers, large KIE values (at or above the theoretical maximum of ~6.5 at room temperature) were consistent with C-H bond cleavage being the rate-determining step. nih.gov Conversely, a KIE value close to 1 suggests that C-H bond cleavage is not involved in the rate-determining step. wikipedia.org

The following table shows hypothetical KIE data for a reaction involving this compound.

| Reaction Type | Substrate | Deuterated Substrate | Observed KIE (kH/kD) | Mechanistic Implication |

| Dehydrogenation | This compound | 4,4-dideuterio-5-Methylisochroman-1,3-dione | 5.8 | C-H bond cleavage at the C-4 position is likely the rate-determining step. nih.gov |

| Nucleophilic Addition | This compound | 5-(trideuteriomethyl)isochroman-1,3-dione | 1.1 | The methyl group is not involved in the rate-determining step; a secondary KIE is observed. wikipedia.org |

These studies are essential for distinguishing between proposed mechanisms, such as determining whether a reaction proceeds through a one-step hydride transfer or a multi-step process involving radical intermediates. nih.gov

Advanced Spectroscopic Analysis and Structural Elucidation for 5 Methylisochroman 1,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. emory.edu It provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms. emory.edu

1D and 2D NMR Techniques for Structural Confirmation

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial and fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. mdpi.com For complex molecules where 1D spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish atomic connectivity. omicsonline.orgcreative-biostructure.com

Common 2D NMR experiments for structural confirmation include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another through bonds. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework, especially around quaternary carbons. nih.gov

These techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the constitution and connectivity of 5-Methylisochroman-1,3-dione.

Chemical Shift Predictions and Correlation with Experimental Data

Computational methods for predicting NMR chemical shifts have become increasingly accurate and serve as a powerful tool to complement experimental data. mdpi.comrsc.org By calculating the theoretical chemical shifts for a proposed structure, these values can be compared with the experimentally obtained data. A strong correlation between the predicted and experimental shifts provides a high degree of confidence in the assigned structure. mdpi.com

Statistical methods, such as calculating the mean absolute error (MAE) between the experimental and calculated shifts, can quantify the goodness of fit. mdpi.com This comparative analysis is particularly valuable for confirming complex structures and distinguishing between possible isomers. mdpi.comrsc.org

Table 1: Representative Experimental vs. Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Isochroman-1,3-dione Derivative Note: This table is a representative example and specific values for this compound would require dedicated experimental and computational analysis.

| layersAtom | bubble_chartExperimental ¹H δ (ppm) | analyticsPredicted ¹H δ (ppm) | grainExperimental ¹³C δ (ppm) | analyticsPredicted ¹³C δ (ppm) | |

|---|---|---|---|---|---|

| H-4 | 7.85 | 7.82 | C-4 | 135.2 | 134.9 |

| H-6 | 7.21 | 7.18 | C-6 | 128.9 | 128.5 |

| H-7 | 7.15 | 7.12 | C-7 | 127.4 | 127.1 |

| H-8 | 7.55 | 7.51 | C-8 | 130.6 | 130.3 |

| 5-CH₃ | 2.45 | 2.42 | 5-CH₃ | 21.5 | 21.2 |

Stereochemical Assignments via NMR (e.g., NOESY/ROESY)

For molecules with stereocenters, determining the relative stereochemistry is crucial. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful for this purpose. acdlabs.comlibretexts.org These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. wordpress.com

NOESY: Cross-peaks in a NOESY spectrum indicate that two protons are near each other in space, regardless of the number of bonds separating them. This information helps to establish the relative configuration of substituents on a ring or a chiral center. libretexts.org

ROESY: This technique is similar to NOESY but is often more effective for molecules of intermediate size where the Nuclear Overhauser Effect (NOE) might be close to zero. wordpress.com

By analyzing the pattern of NOESY or ROESY correlations, the spatial arrangement of atoms can be deduced, leading to the assignment of the relative stereochemistry of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a fundamental technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. epfl.ch Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). rsc.org

This accuracy is sufficient to distinguish between different elemental compositions that might have the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula (C₁₀H₈O₃) by comparing the experimentally measured accurate mass with the theoretically calculated mass for that formula. A close match provides strong evidence for the proposed elemental composition.

Table 2: HRMS Data for this compound

| functionsParameter | fingerprintValue |

|---|---|

| Molecular Formula | C₁₀H₈O₃ |

| Calculated Mass [M+H]⁺ | 177.0546 |

| Measured Mass [M+H]⁺ | 177.0548 |

| Difference (ppm) | 1.1 |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD, ORD)

When a molecule is chiral, meaning it is non-superimposable on its mirror image, determining its absolute configuration is a critical aspect of its structural elucidation. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for this purpose. researchgate.netnih.govuniv-amu.fr

ECD Spectroscopy: Measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum for a known configuration. nih.gov

ORD Spectroscopy: Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is also characteristic of the absolute configuration of a chiral molecule. researchgate.net

For a chiral molecule like this compound, if it exists as a single enantiomer, ECD and ORD analysis, often in conjunction with quantum mechanical calculations, would be the definitive methods for assigning its absolute configuration. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. savemyexams.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the functional groups present. Key expected absorptions include:

Anhydride (B1165640) C=O stretching: Anhydrides typically show two strong C=O stretching bands. For cyclic anhydrides, these are often found in the regions of approximately 1865-1800 cm⁻¹ and 1785-1740 cm⁻¹.

Aromatic C=C stretching: The presence of the benzene (B151609) ring would give rise to several absorptions in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org

C-O stretching: The C-O bonds within the anhydride and ether functionalities will also have characteristic stretching vibrations, typically in the 1300-1000 cm⁻¹ region. libretexts.orglibretexts.org

Alkyl C-H stretching: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹. libretexts.orglibretexts.org

The presence and position of these bands in the IR spectrum provide confirmatory evidence for the key functional groups within the this compound structure. amazonaws.comniscpr.res.in

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| linkBond | show_chartFunctional Group | network_checkCharacteristic Absorption (cm⁻¹) |

|---|---|---|

| C=O | Anhydride | ~1850 and ~1770 |

| C=C | Aromatic | ~1600, ~1580, ~1500 |

| C-O | Anhydride/Ether | ~1300 - 1000 |

| C-H | Aromatic | ~3100 - 3000 |

| C-H | Alkyl (Methyl) | ~2960 - 2850 |

Computational Chemistry and Theoretical Studies on 5 Methylisochroman 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic distribution, stability, and spectroscopic properties of molecules. For the isochroman-1,3-dione scaffold, methods like Density Functional Theory (DFT) and ab-initio calculations have been employed to explore these characteristics.

Studies on analogous compounds, such as (Z)-4-(hydroxymethylene)isochroman-1,3-dione (HIC), reveal a complex interplay of tautomeric forms. nih.gov Theoretical calculations using DFT and Møller-Plesset perturbation theory (MP2) have been used to determine the relative stabilities of different tautomers. exaly.comresearchgate.net For instance, in the case of HIC and its tautomer 3-hydroxy-1-oxoisochroman-4-carbaldehyde (HOC), computational methods consistently identify the HIC form as the most stable conformer and tautomer in the ground electronic state (S₀). nih.gov

Similarly, research on (Z)-4-(hydroxypropyl)isochroman-1,3-dione (PIC) shows that the tautomers are separated by an energy difference of approximately 2.5 ± 0.3 kcal/mol in the S₀ state. exaly.comresearchgate.net The transition from the ground state (S₀) to the first excited state (S₁) is characterized as a π-π* transition, as confirmed by analysis of the frontier molecular orbitals. exaly.comresearchgate.net These findings suggest that 5-Methylisochroman-1,3-dione likely exists predominantly in one tautomeric form in its ground state, with its stability being influenced by the electronic effects of the methyl group on the aromatic ring.

Semi-empirical methods, such as AM1, have also been used in earlier studies on 4-acyl isochroman-1,3-diones, confirming that these molecules tend to exist in an enolic form with an exocyclic double bond. researchgate.net

Table 1: Calculated Relative Energies of Isochroman-1,3-dione Analog Tautomers Note: This data is for analogous compounds and is presented to illustrate the typical energetic differences in this molecular class. HIC = (Z)-4-(hydroxymethylene)isochroman-1,3-dione; HOC = 3-hydroxy-1-oxoisochroman-4-carbaldehyde; PIC = (Z)-4-(hydroxypropyl)isochroman-1,3-dione.

| Compound Pair | Computational Method | Energy Difference (kcal/mol) | More Stable Tautomer | Reference |

|---|---|---|---|---|

| HIC / HOC | DFT, ab-initio | - | HIC | nih.gov |

| PIC Tautomers | DFT, MP2 | ~2.5 ± 0.3 | PIC | exaly.comresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Theoretical investigations into compounds like (Z)-4-(hydroxymethylene)isochroman-1,3-dione (HIC) and its tautomer (HOC) have identified several possible conformers for each. nih.gov The relative energies of these conformers are calculated to determine the most stable spatial arrangements. For these types of molecules, the potential energy surface is explored to map the interconnectivity between different conformations and configurations. exaly.com This analysis is crucial as the specific conformation of a molecule can dictate its reactivity and biological activity. The presence of the methyl group in this compound would be expected to influence the conformational preferences of the heterocyclic ring system, though likely to a lesser extent than bulkier substituents.

Computational Studies of Reaction Mechanisms and Energetics

Computational methods are invaluable for elucidating reaction mechanisms, allowing for the characterization of transition states (TS) and the calculation of activation energy barriers. A key reaction pathway studied in isochroman-1,3-dione analogs is tautomerization, which involves intramolecular proton transfer.

For (Z)-4-(hydroxypropyl)isochroman-1,3-dione and (Z)-4-(hydroxyethyl)isochroman-1,3-dione, Intrinsic Reaction Coordinate (IRC) and frequency computations have been used to locate the transition states connecting the tautomeric forms. exaly.comresearchgate.net In one analog system, the transition state was found to be approximately 4.5 ± 0.8 kcal/mol higher in energy than the most stable tautomer. exaly.comresearchgate.net The study of the reaction force and force constants helps to clearly define the transition region along the tautomerization pathway. nih.govexaly.comresearchgate.net

These computational results, often corroborated by experimental data like FT-IR spectra, provide a detailed picture of the reaction energetics. exaly.comresearchgate.net It is suggested that the inertia of the substituent group plays a significant role in the proton transfer process. exaly.comresearchgate.net This implies that the methyl group of this compound, while small, would have a defined influence on the kinetics of any potential tautomerization or other intramolecular reactions.

Table 2: Calculated Transition State Energies for Tautomerization in an Isochroman-1,3-dione Analog Note: Data from a study on (Z)-4-(hydroxyethyl)isochroman-1,3-dione (EIC) and its tautomer (AOC).

| System | Property | Computational Method | Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| EIC / AOC | Energy of AOC relative to EIC | DFT, ab-initio | ~3.5 ± 0.5 | exaly.comresearchgate.net |

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction and Enzyme-Ligand Interactions

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in modern drug discovery for predicting the biological activity of novel compounds. While specific SAR or enzyme-ligand interaction studies for this compound were not identified, research on the broader classes of isochroman (B46142) and isoindole-1,3-dione derivatives highlights the potential of this scaffold.

Derivatives of the related isoindole-1,3-dione core have been extensively studied as inhibitors for various enzymes. nih.govmdpi.comrsc.orgnih.govmdpi.com For example, isoindole-1,3-dione sulfonamides have been identified as potent inhibitors of α-Glucosidase, aldose reductase (ALR2), and tyrosinase, enzymes relevant to diabetes and hyperpigmentation. nih.gov Molecular docking studies for these compounds revealed key binding interactions, such as hydrogen bonding and hydrophobic interactions, within the enzyme active sites, which justified the observed inhibitory mechanisms. nih.gov Similarly, other derivatives have been investigated as inhibitors of cholinesterases (AChE and BuChE) for potential application in Alzheimer's disease treatment and as inhibitors of RSK2 and cyclooxygenase (COX) for cancer and inflammation respectively. mdpi.comrsc.orgnih.govmdpi.com

These studies demonstrate that the dione (B5365651) functionality within such heterocyclic systems is a key pharmacophoric feature. In silico screening and SAR analysis of a library of isochroman-1,3-dione derivatives could therefore be a viable strategy to identify potential enzyme inhibitors. Molecular docking simulations would be employed to predict the binding modes and affinities of compounds like this compound within the active site of a target protein, guiding the synthesis of more potent and selective therapeutic agents.

Structure Activity Relationship Sar Studies for Mechanistic Understanding

Systematic Modification of the 5-Methylisochroman-1,3-dione Scaffold

The this compound scaffold presents several key positions where systematic modifications can be made to probe and enhance biological activity. These modifications are crucial for developing a comprehensive SAR profile. The primary sites for modification include the aromatic ring, the methyl group at position C-5, and the anhydride (B1165640) moiety.

Key Modification Sites:

Aromatic Ring (C6, C7, C8): The benzene (B151609) ring is a prime target for substitution. Introducing various functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile. Common modifications include the addition of halogens (e.g., -F, -Cl, -Br), electron-donating groups (e.g., -OCH₃, -OH), or electron-withdrawing groups (e.g., -NO₂, -CF₃). These changes can significantly influence how the molecule interacts with biological targets. sioc-journal.cn

C5-Methyl Group: The methyl group at the C-5 position can be modified to explore the impact of steric bulk and lipophilicity in this region. It can be replaced with a hydrogen atom, larger alkyl groups (ethyl, propyl), or functionalized chains.

Anhydride Moiety (C1, C3): The anhydride group is a key pharmacophore, often responsible for the molecule's reactivity. While direct modification is less common without fundamentally changing the compound class, it can be opened by various nucleophiles, such as amino acids, to create new derivatives like isoquinolinones or phthalamic acids. researchgate.netopenmedicinalchemistryjournal.com This reaction transforms the scaffold and is a strategy to explore new chemical space and target interactions. For instance, reactions with amino acids can introduce chiral centers and new points for hydrogen bonding. researchgate.net

Systematic synthesis of analog libraries, where each of these positions is methodically altered, allows researchers to build a detailed map of how structural changes affect biological outcomes.

Correlation between Structural Features and Mechanistic Biological Interactions (e.g., Enzyme Binding Modes, Receptor Interactions)

The modifications made to the this compound scaffold directly influence its interaction with biological macromolecules like enzymes and receptors. The dione (B5365651) functionality is a critical feature, often involved in interactions with divalent metal ions in enzyme active sites, a mechanism seen in inhibitors of HIV reverse transcriptase and integrase. researchgate.netbrieflands.com

Enzyme Binding Modes: The isochroman-1,3-dione core can engage in multiple types of non-covalent interactions within an enzyme's active site:

Hydrogen Bonding: The carbonyl oxygens of the dione are potent hydrogen bond acceptors.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. biorxiv.org

Hydrophobic Interactions: The methyl group and the hydrocarbon backbone of the scaffold contribute to hydrophobic interactions, which are crucial for binding affinity.

Studies on related structures like isoindoline-1,3-diones have shown that these interactions are key to their inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com For example, introducing bulky groups on the aromatic ring can enhance binding by occupying specific hydrophobic pockets within the enzyme's active site. mdpi.com Molecular docking simulations often reveal that different conformers or orientations of the molecule within the active site can lead to varied binding affinities and inhibitory effects. biorxiv.org

Receptor Interactions: Similar to enzyme binding, the interaction with cellular receptors is dictated by the molecule's three-dimensional shape and physicochemical properties. The lipophilicity, influenced by substituents on the aromatic ring, can affect the compound's ability to cross cell membranes and reach intracellular targets. The specific arrangement of functional groups determines the precise fit and binding energy with a receptor, governing whether the compound acts as an agonist or antagonist.

| Compound | Modification on Scaffold | Predicted Interaction Type | Hypothetical Target Enzyme | Predicted Effect on Activity |

|---|---|---|---|---|

| Parent | This compound | Hydrophobic, H-bond acceptor | PARP / Aromatase | Baseline |

| Analog 1 | 7-Fluoro substitution | Enhanced electrostatic, H-bond | PARP-2 | Increased Potency |

| Analog 2 | 7,8-Dimethoxy substitution | Increased H-bond donor/acceptor capacity | Aromatase | Moderate Increase |

| Analog 3 | 5-Ethyl substitution | Increased hydrophobic interaction/steric hindrance | Generic Kinase | Variable (Potency vs. Selectivity) |

| Analog 4 | Anhydride ring-opening with L-phenylalanine | New chiral center, H-bond donor/acceptor, π-stacking | Angiotensin-Converting Enzyme (ACE) | Significant Increase, altered selectivity |

This table is representative and based on SAR principles observed in related heterocyclic compounds. researchgate.nettandfonline.comchemicalpapers.com

Rational Design Principles for Modulating Chemical Reactivity and Targeted Biological Interactions

The insights gained from SAR studies are the foundation for rational drug design. numberanalytics.com This approach uses the knowledge of a biological target's structure and the SAR of a lead compound to design new molecules with improved potency, selectivity, and pharmacokinetic properties. collaborativedrug.comnih.gov

Modulating Chemical Reactivity: The reactivity of the this compound scaffold, particularly the anhydride ring, can be fine-tuned. For example, adding strong electron-withdrawing groups (like -NO₂) to the aromatic ring increases the electrophilicity of the carbonyl carbons, making the anhydride more susceptible to nucleophilic attack. nih.gov This can be exploited for designing prodrugs or covalent inhibitors that form a strong bond with their target enzyme. Conversely, electron-donating groups decrease this reactivity.

Designing for Targeted Biological Interactions:

Target-Based Design: If the three-dimensional structure of the target enzyme or receptor is known, computational tools like molecular docking can be used to predict how different analogs of this compound will bind. biorxiv.org This allows chemists to design modifications that optimize interactions with specific amino acid residues in the binding site. For instance, if a hydrophobic pocket is identified, enlarging the C-5 alkyl group or adding lipophilic substituents to the aromatic ring could enhance binding affinity.

Privileged Scaffolds: The isochroman (B46142) core can be considered a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. mdpi.com By decorating this core with different functional groups, its activity can be directed towards a specific target family, such as kinases, proteases, or G-protein coupled receptors.

Fragment-Based Design: Another strategy involves using the core scaffold as a starting fragment and growing it by adding other chemical moieties to pick up additional interactions with the target. For example, linking the scaffold to a known receptor-binding fragment can create a bivalent inhibitor with significantly enhanced potency and selectivity.

Through the iterative process of design, synthesis, and biological testing, guided by SAR and computational modeling, the this compound scaffold can be optimized into a potent and selective therapeutic agent. sioc-journal.cn

Applications of 5 Methylisochroman 1,3 Dione As a Synthetic Building Block

Precursor in Natural Product Analog Synthesis

The core structure of isochromanone is found in numerous natural products that exhibit significant biological activities. Consequently, synthetic analogs of these natural products are of great interest for drug discovery and development, aiming to enhance efficacy, improve pharmacokinetic properties, or elucidate structure-activity relationships. mdpi.comresearchgate.net While direct utilization of 5-methylisochroman-1,3-dione in the total synthesis of a specific natural product is not extensively documented, the broader class of isochromanones and their derivatives are pivotal precursors for creating analogs of naturally occurring compounds. acs.orgacs.orgresearchgate.net

For instance, research has demonstrated the use of isochromane-3,4-diones in Diels-Alder reactions to construct novel bridged polycyclic lactones that are analogous to bioactive natural products. acs.orgacs.org This strategy highlights the potential of the isochroman (B46142) skeleton to serve as a template for complex, three-dimensional structures. Furthermore, chiral 4-arylisochromenes, which can be conceptually derived from isochroman-1,3-dione precursors, have been synthesized as structural analogs of natural tubulin polymerization inhibitors. mdpi.comresearchgate.net The synthesis of these analogs allows for the exploration of how structural modifications impact their biological targets. mdpi.com The presence of the methyl group in this compound offers a point of substitution to systematically probe these interactions and develop more potent or selective therapeutic agents.

The general strategy often involves the ring-opening of the anhydride (B1165640) by a nucleophile, followed by further cyclization or modification steps to build the target analog. This approach provides a modular and efficient route to a variety of complex molecules that mimic the core structures of natural products. researchgate.net

Scaffold for Chemical Library Generation

The generation of chemical libraries containing a multitude of diverse yet structurally related compounds is a cornerstone of modern high-throughput screening and drug discovery. The isochroman-1,3-dione scaffold is well-suited for this purpose due to the reactivity of the anhydride group. Cyclic anhydrides, in general, serve as excellent templates for combinatorial synthesis. nih.gov

A common approach involves reacting the anhydride with a diverse panel of nucleophiles, such as primary and secondary amines, to generate a library of amido-carboxylic acids. nih.gov These intermediates can then be further diversified in a subsequent step, for example, by coupling the newly formed carboxylic acid with a library of amines or alcohols. This multi-component assembly process allows for the rapid generation of a large number of distinct compounds from a single starting scaffold. nih.gov

While specific library generation from this compound is not explicitly detailed in the surveyed literature, the principles are well-established with analogous structures like indane-1,3-dione, which has been used to create libraries of indenopyrazoles for screening as kinase inhibitors. nih.gov The amenability of the anhydride to react with a wide array of nucleophiles makes this compound an ideal candidate for diversity-oriented synthesis, enabling the exploration of vast chemical space to identify novel bioactive molecules. rsc.org

Table 1: Potential Reactions for Chemical Library Generation from this compound

| Reaction Type | Reagent Class | Resulting Functional Group | Potential for Diversity |

| Aminolysis | Primary/Secondary Amines | Amide and Carboxylic Acid | High (large number of commercially available amines) |

| Alcoholysis | Alcohols/Phenols | Ester and Carboxylic Acid | High (diverse alcohol and phenol (B47542) building blocks) |

| Friedel-Crafts Acylation | Aromatic Compounds | Ketone and Carboxylic Acid | Moderate (dependent on aromatic substrate) |

| Grignard Reaction | Grignard Reagents | Ketone and Carboxylic Acid | Moderate (variety of Grignard reagents) |

Intermediate in the Synthesis of Complex Heterocyclic Systems

The this compound ring system is a valuable intermediate for the synthesis of more complex, often polycyclic, heterocyclic compounds. uomus.edu.iqosi.lv The anhydride moiety can be readily opened by a variety of dinucleophiles or by reagents that trigger a cascade of reactions, leading to the formation of new ring systems.

A prominent application of isochromene-1,3-diones is in the synthesis of isoquinoline (B145761) derivatives. researchgate.net Reaction with nitrogen-containing nucleophiles such as hydrazides, primary amines, and amino-heterocycles can lead to the formation of a diverse range of substituted isoquinolinones and related fused heterocyclic systems. researchgate.net For example, studies on similar isochromene-1,3-diones have shown that reaction with different hydrazides can yield a series of complex isoquinoline derivatives. researchgate.net

The reactivity of the isochroman-1,3-dione core allows it to act as a precursor to various other heterocyclic frameworks. Depending on the reaction conditions and the nucleophile employed, it can be transformed into pyridines, pyrimidines, and other fused systems. cem.commdpi.comnih.gov The general principle involves the initial nucleophilic attack on one of the carbonyl groups, followed by an intramolecular cyclization that incorporates the nucleophile into a new heterocyclic ring. The versatility of this approach makes this compound a key building block for accessing a wide array of complex heterocyclic structures that are of interest in medicinal chemistry and materials science. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methylisochroman-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound derivatives typically involves [4+2]-cycloaddition reactions between chalcone imines and homophthalic anhydrides. For example, 7-substituted derivatives (e.g., chloro, fluoro, nitro) are synthesized under acidic or thermal conditions, yielding high purity (76–97%) . Optimization includes adjusting stoichiometry, solvent polarity, and catalyst choice (e.g., Lewis acids like BF₃·Et₂O). Reaction progress should be monitored via TLC or HPLC, with purification via recrystallization or column chromatography.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, benzo[de]isochromene-1,3-dione derivatives show distinct aromatic proton shifts (δ 6.5–8.5 ppm) .

-

Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M – H]⁻ at m/z 319 for Haemodorone derivatives) .

-

UV-Vis Spectroscopy : To detect conjugated systems (e.g., λmax ~300 nm for aromatic diones) .

-

Purity Assessment : Use HPLC with UV detection (≥95% purity) and elemental analysis. Ensure reagents are ≥99 atom% D for deuterated analogs .

Analytical Technique Key Parameters Example Data ¹H NMR δ 7.2–7.8 ppm (aromatic protons) Haemodorone: δ 7.6 (d, J=8.5 Hz) ESI-MS [M – H]⁻ = 319 Haemodorone: m/z 319

Q. How should this compound be stored to ensure stability and reproducibility in experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Pre-dry solvents (e.g., CH₂Cl₂ over CaH₂) to prevent hydrolysis. For deuterated analogs, use sealed ampoules to avoid isotopic exchange . Document batch-specific data (CAS RN, purity, supplier) to ensure reproducibility .

Advanced Research Questions

Q. How can organocatalytic strategies be applied to the stereoselective synthesis of this compound derivatives?

- Methodological Answer : Asymmetric organocatalysis (e.g., chiral amine or thiourea catalysts) enables enantioselective Diels-Alder or Michael addition-cyclization cascades. For example, 2-alkylidene indane-1,3-diones react with enals via vinylogous pathways to form stereocontrolled diones (dr >20:1, ee >90%) . Optimize catalyst loading (5–10 mol%), solvent (e.g., toluene for low polarity), and temperature (–40°C to RT). Monitor stereoselectivity via chiral HPLC or NMR derivatization.

Q. What methodological pitfalls arise in studying the biological activity of this compound, and how can they be mitigated?

- Methodological Answer :

- Non-Specific Binding : Use high-purity compounds (≥99%) to exclude impurities as false positives. Validate activity via dose-response curves (IC₅₀/EC₅₀).

- Solvent Artifacts : Avoid DMSO concentrations >0.1% in cellular assays. Include solvent-only controls.

- Receptor Cross-Reactivity : For glutamate receptor studies (as seen with quinoxaline-diones), use selective antagonists (e.g., CNQX for AMPA receptors) to isolate target effects .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate data using multiple techniques (X-ray crystallography for absolute configuration, NMR for relative shifts). Replicate synthesis under published conditions (e.g., homophthalic anhydride cycloadditions ). Reference databases (e.g., PubChem, Reaxys) for consensus spectra. If contradictions persist, conduct variable-temperature NMR or isotopic labeling to resolve dynamic effects .

Data Analysis and Experimental Design

Q. What factors should be prioritized when designing cycloaddition reactions involving this compound?

- Methodological Answer :

- Substrate Compatibility : Use electron-deficient dienophiles (e.g., α,β-unsaturated esters) to enhance reaction rates .

- Catalyst Selection : Lewis acids (e.g., TiCl₄) for thermal activation; organocatalysts for enantiocontrol .

- Kinetic vs. Thermodynamic Control : Vary temperature (RT vs. reflux) to favor desired regioisomers.

Q. How can computational modeling enhance the study of this compound’s reactivity?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict transition states, regioselectivity, and substituent effects. Compare computed NMR shifts with experimental data to validate models. Use molecular docking for preliminary biological activity screening (e.g., binding to enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.